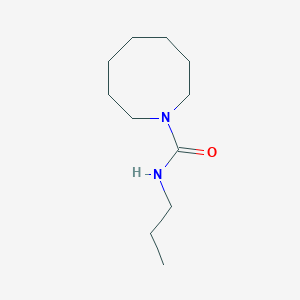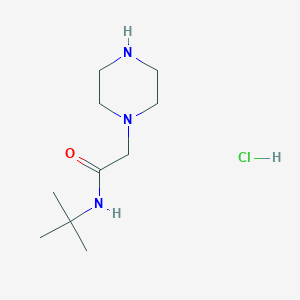![molecular formula C12H15ClN2O B7460845 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea is a chemical compound that has been the subject of extensive scientific research in recent years. It is a cyclopropyl-containing urea derivative that has been shown to have potential therapeutic applications in a variety of fields, including cancer treatment, pain management, and neurological disorders. In
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cell growth and division. It may also act by modulating the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have analgesic effects in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea in lab experiments is its potential therapeutic applications. It has been shown to have anticancer activity, analgesic effects, and neuroprotective effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its effects in different animal models, as well as in human clinical trials. Additionally, researchers could investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Overall, 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has the potential to be a valuable therapeutic agent in a variety of fields, and further research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea involves the reaction of 2-chlorophenethylamine hydrochloride with cyclopropyl isocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea.
Scientific Research Applications
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, it has been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(10-4-2-3-5-11(10)13)14-12(16)15-9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINYPXYHLSXPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)







![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
